molecular formula C11H15N5O5 B12390488 (2R,3S,5R)-2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3S,5R)-2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12390488
M. Wt: 297.27 g/mol
InChI Key: XGHALRBUKJYKLT-HMEJCUHCSA-N
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Description

(2R,3S,5R)-2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. The starting materials are usually simple sugars and purine derivatives. The key steps include:

  • Glycosylation: The attachment of the purine base to the sugar moiety.
  • Protection and Deprotection: Protecting groups are used to prevent unwanted reactions at specific sites.
  • Purification: Techniques such as chromatography are used to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.

    Reduction: Reduction reactions can occur at the purine ring, altering its electronic properties.

    Substitution: Nucleophilic substitution reactions can modify the amino and methoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its interactions with enzymes and nucleic acids. It can serve as a probe to understand biochemical processes.

Medicine

The primary application in medicine is as a potential antiviral or anticancer agent. Its ability to mimic natural nucleosides allows it to interfere with viral replication or cancer cell proliferation.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drugs. Its synthesis and modification are crucial steps in drug discovery and development.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. This can lead to the termination of DNA or RNA synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as polymerases and kinases.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    2’,3’-Dideoxyadenosine: An antiviral agent used in the treatment of HIV.

    Vidarabine: An antiviral drug used to treat herpes simplex infections.

Uniqueness

What sets (2R,3S,5R)-2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol apart is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. Its methoxy group at the 8-position of the purine ring and the hydroxymethyl group on the sugar moiety are particularly noteworthy.

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

(2R,3S,5R)-2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O5/c1-20-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)/t4-,6?,7+,10-/m1/s1

InChI Key

XGHALRBUKJYKLT-HMEJCUHCSA-N

Isomeric SMILES

COC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N

Canonical SMILES

COC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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